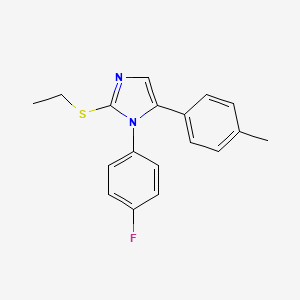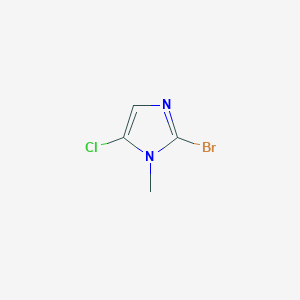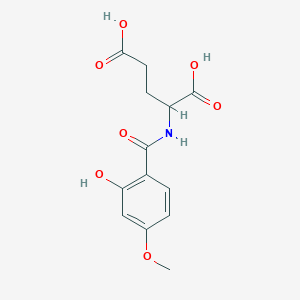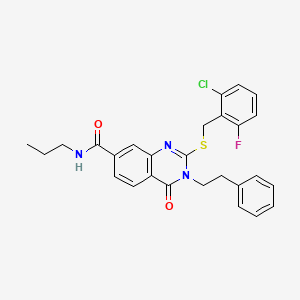
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone, also known as MIPEP, is a synthetic compound that has been widely used in scientific research. It has been shown to have potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
Aplicaciones Científicas De Investigación
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. It has also been shown to enhance memory and learning in animal models. In cancer research, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been investigated for its potential use in drug discovery as a lead compound for developing new drugs.
Mecanismo De Acción
The mechanism of action of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is not fully understood, but it is thought to act through multiple pathways. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. It also activates the ERK1/2 signaling pathway, which is involved in cell survival and proliferation. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the activity of HDAC6, a protein involved in regulating gene expression and cell motility.
Biochemical and Physiological Effects:
2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain and liver. In addition, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is its high purity and stability, which makes it suitable for various lab experiments. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is also relatively easy to synthesize in large quantities, which makes it cost-effective for research purposes. However, one of the limitations of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments. 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone research. One area of interest is the development of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone's potential therapeutic applications in other fields, such as metabolic disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone and its potential side effects. Overall, 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone has shown great potential as a lead compound for developing new drugs and as a tool for scientific research.
Métodos De Síntesis
The synthesis of 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone involves the reaction of 1-methyl-3-(p-tolyl)indole with 1-(4-pyridin-2-ylpiperazin-1-yl)ethanone in the presence of a catalyst. The reaction yields 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2-(1-Methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone in large quantities with high purity, making it suitable for various scientific research applications.
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-15-16(17-6-2-3-7-18(17)22)14-20(25)24-12-10-23(11-13-24)19-8-4-5-9-21-19/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIPEAVQFUQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2870468.png)
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2870469.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2870472.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2870474.png)


![3-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2870478.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2870479.png)
![2-(3-Oxabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2870484.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2870488.png)